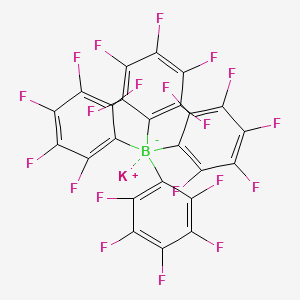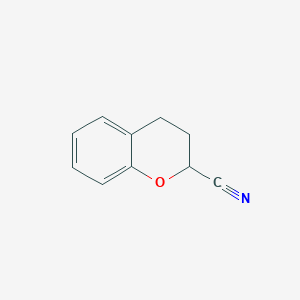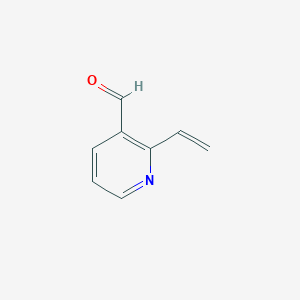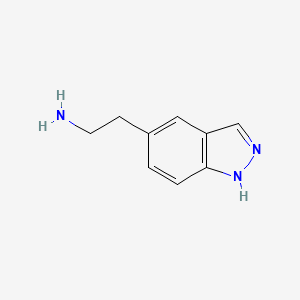
2-(1H-indazol-5-yl)ethanamine
Vue d'ensemble
Description
“2-(1H-indazol-5-yl)ethanamine” is a compound with the molecular formula C9H11N3 . It has a molecular weight of 161.20 g/mol . The compound is also known by other synonyms such as “2-(1H-indazol-5-yl)ethan-1-amine” and "5-(2-Aminoethyl)-1H-indazole" .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12) . The Canonical SMILES is C1=CC2=C(C=C1CCN)C=NN2 .
Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 161.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass is 161.095297364 g/mol and the monoisotopic mass is 161.095297364 g/mol . The topological polar surface area is 54.7 Ų .
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activity
2-(1H-indazol-5-yl)ethanamine derivatives demonstrate significant antimicrobial activities. For instance, a study synthesized novel derivatives that were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against five fungal species, highlighting their potential in antimicrobial applications (Kumbhare et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored for different applications. For example, the synthesis and structural characterization of derivatives with ester and carboxylic acid groups, targeting specific structural and functional properties, have been studied, showcasing the versatility of this compound in chemical synthesis (Teixeira et al., 2006).
Enzyme Inhibition
Research indicates that certain derivatives of this compound can act as enzyme inhibitors. For example, indazole and indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B, which has implications in various therapeutic areas (Tzvetkov et al., 2014).
DNA Binding and Cytotoxicity
Cu(II) complexes of tridentate ligands containing this compound demonstrate DNA binding and cytotoxic properties. Studies reveal these complexes exhibit good DNA binding propensity and show kinetic DNA cleavage activity. They also demonstrate in vitro cytotoxicity, indicating potential applications in cancer research (Kumar et al., 2012).
Lipase Inhibition
This compound derivatives have also been studied for their lipase inhibition properties. Research involving Schiff bases derived from this compound revealed promising pancreatic porcine lipase inhibition activity, suggesting potential uses in digestive health and weight management (Warad et al., 2020).
Potential COVID-19 Inhibition
In the context of the COVID-19 pandemic, derivatives of this compound have been investigated for their antiviral activity. A structure-guided virtual screening approach identified novel compounds with good docking scores to COVID-19 main protease, suggesting a potential role in combating the virus (Rashdan et al., 2021).
Mécanisme D'action
Target of Action
2-(1H-indazol-5-yl)ethanamine is a compound that has been reported to have inhibitory activities on protein kinase B/Akt . Protein kinase B, also known as Akt, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with its target, Akt, by binding to it, which results in the inhibition of Akt’s activity . This interaction can lead to changes in the cell, such as altered cell proliferation and survival, as Akt is involved in these processes .
Biochemical Pathways
The inhibition of Akt can affect several biochemical pathways. Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Therefore, the inhibition of Akt by this compound can potentially affect these cellular processes .
Result of Action
The primary result of the action of this compound is the inhibition of Akt, which can lead to altered cell proliferation and survival . For example, the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Orientations Futures
The future directions for “2-(1H-indazol-5-yl)ethanamine” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . Additionally, the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for AML therapeutics has been suggested .
Analyse Biochimique
Biochemical Properties
2-(1H-indazol-5-yl)ethanamine interacts with various enzymes and proteins in biochemical reactions. For instance, substituted-1H-indazoles have been reported to exhibit inhibitory activities on protein kinase B/Akt . This suggests that this compound may interact with similar proteins and enzymes, influencing their function and activity.
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been found that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Propriétés
IUPAC Name |
2-(1H-indazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZXUCGXEMALSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



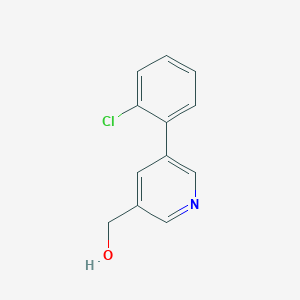
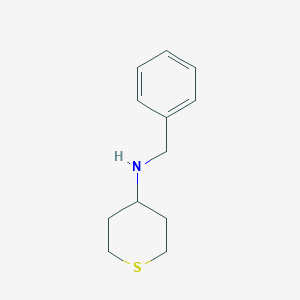
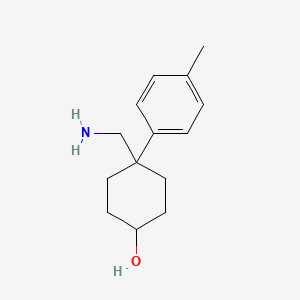
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)
![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)
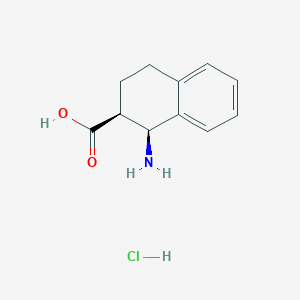
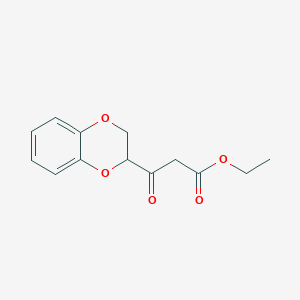
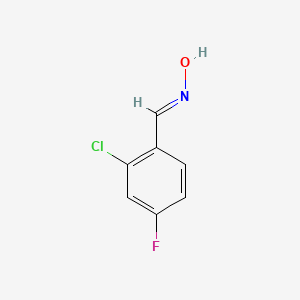
![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
